molecular formula C13H15N3O B082524 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile CAS No. 14761-40-1

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

Cat. No. B082524
CAS RN: 14761-40-1
M. Wt: 229.28 g/mol
InChI Key: ALISXWJRKBXOHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile involves multiple steps, including cyclization, alkylation, and nucleophilic substitution reactions. For instance, the synthesis of related compounds involves reactions with chloroacetonitrile and chloroacetic acid to yield corresponding nitriles and carboxylic acids. Another example includes the synthesis through bromination and nucleophilic substitution reactions to obtain various derivatives (Foks et al., 2004); (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds can be determined through techniques like X-ray crystallography, which provides insights into the compound's geometric parameters, including bond lengths and angles. This information is crucial for understanding the compound's chemical behavior and reactivity (Filyakova et al., 2017).

Chemical Reactions and Properties

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile participates in various chemical reactions, leading to the formation of different derivatives with potential biological activities. These include reactions with heterocyclic diazonium salts, cyclocondensation with hydrazine derivatives, and oxidative cyclizations with conjugated alkenes. The versatility in its reactions highlights the compound's significance in synthetic chemistry and drug design (Farag et al., 1996); (Yılmaz et al., 2005).

Scientific Research Applications

Antifungal Agents

  • Scientific Field: Medical Chemistry
  • Application Summary: A new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents .
  • Methods of Application: The compounds were synthesized via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .

Antibacterial Activity

  • Scientific Field: Pharmacology
  • Application Summary: The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions .
  • Methods of Application: The study involved molecular docking simulations .
  • Results or Outcomes: The enzyme-inhibitor complex was stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Inhibition of Glycogen Synthase Kinase (GSK)-3β

  • Scientific Field: Biochemistry
  • Application Summary: Transformation of the morpholine moiety into a piperazine moiety resulted in potent GSK-3β inhibitors .
  • Methods of Application: The study involved the transformation of the morpholine moiety into a piperazine moiety .
  • Results or Outcomes: The transformation resulted in potent GSK-3β inhibitors .

Drug Development

  • Scientific Field: Pharmacology
  • Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .
  • Methods of Application: These compounds can be synthesized and tested for their biological activity .
  • Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

  • Scientific Field: Chemistry
  • Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .
  • Methods of Application: This would involve using the compound in various chemical reactions and studying the products .
  • Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

  • Scientific Field: Material Science
  • Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .
  • Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .
  • Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

Drug Development

  • Scientific Field: Pharmacology
  • Application Summary: Compounds similar to “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” are often used in the development of new drugs .
  • Methods of Application: These compounds can be synthesized and tested for their biological activity .
  • Results or Outcomes: The specific results or outcomes would depend on the particular drug being developed .

Chemical Research

  • Scientific Field: Chemistry
  • Application Summary: “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile” could potentially be used in chemical research, particularly in the study of reactions involving nitriles .
  • Methods of Application: This would involve using the compound in various chemical reactions and studying the products .
  • Results or Outcomes: The specific results or outcomes would depend on the particular reactions being studied .

Material Science

  • Scientific Field: Material Science
  • Application Summary: Nitriles, such as “3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile”, are often used in the development of new materials .
  • Methods of Application: This could involve incorporating the nitrile into a polymer or other material and studying its properties .
  • Results or Outcomes: The specific results or outcomes would depend on the particular material being developed .

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or comes into contact with skin . Therefore, it’s important to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

3-oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALISXWJRKBXOHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10342620
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile

CAS RN

14761-40-1
Record name 3-Oxo-3-(4-phenylpiperazin-1-yl)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10342620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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